The compound is cataloged under the Chemical Abstracts Service (CAS) number 93326-45-5. It is categorized as an indazole derivative, which is known for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The structure of 1-Naphthalen-1-YL-1H-indazole can be represented by its IUPAC name, which emphasizes its complex aromatic nature and heterocyclic characteristics.
The synthesis of 1-Naphthalen-1-YL-1H-indazole can be achieved through several methodologies. A common approach involves cyclization reactions using ortho-substituted benzylidenehydrazine with ortho-substituted benzaldehyde as starting materials.
One effective synthesis route includes the following steps:
This method yields high purity and good yields of the desired compound.
The molecular formula for 1-Naphthalen-1-YL-1H-indazole is . The compound's structure consists of:
The InChI representation for this compound is:
This structural configuration contributes to its unique chemical properties and interactions with biological targets.
1-Naphthalen-1-YL-1H-indazole participates in various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1-Naphthalen-1-YL-1H-indazole involves its interaction with specific molecular targets within biological systems. Notably, it has been identified as an inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation pathways.
By inhibiting COX-2, this compound reduces the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, suggesting potential applications in treating inflammatory diseases . Furthermore, it shows promise as a selective inhibitor of phosphoinositide 3-kinase δ, indicating its relevance in respiratory disease therapies.
The compound exhibits moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide but is less soluble in water due to its hydrophobic naphthalene component.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of characteristic functional groups and provide insight into the molecular environment .
The applications of 1-Naphthalen-1-YL-1H-indazole span multiple scientific fields:
The compound’s systematic naming follows IUPAC conventions, designating it as 1-(Naphthalen-1-yl)-1H-indazole. This name explicitly defines the bonding between the naphthalene ring’s position 1 and the indazole nitrogen (N1), confirming substitution exclusively at the 1H-tautomer. Common synonyms include 1-(1-Naphthyl)-1H-indazole and α-Naphthyl-1H-indazole, though these lack the precision of systematic nomenclature [1] [4].
Structural Characteristics:
Table 1: Structural Identifiers of 1-Naphthalen-1-yl-1H-indazole
Identifier Type | Value/Descriptor | Source |
---|---|---|
CAS Registry No. | Not publicly assigned | [1] [4] |
PubChem CID | 140136848 (naphtho-fused analog cited) | [4] |
ChemSpider ID | Not explicitly reported | - |
IUPAC Name | 1-(Naphthalen-1-yl)-1H-indazole | Systematic |
Common Alternates | 1-Naphthylindazole, α-Naphthylindazole | [1] |
Tautomeric Preference | 1H-Indazole (≥99% in solution/solid state) | [5] |
Notably, confusion arises with SDB-005, historically referencing two distinct compounds:
1-Naphthalen-1-yl-1H-indazole emerged indirectly via two trajectories:
Pharmaceutical Development:
Indazoles gained prominence as privileged scaffolds due to their:
Designer Drug Evolution:
The compound’s structural kinship to synthetic cannabinoid receptor agonists (SCRAs) propelled its notoriety:
Table 2: Evolution of Naphthalene-Containing SCRAs Relevant to 1-Naphthalen-1-yl-1H-indazole
Generation | Timeframe | Representative Compounds | Core Structural Features | Role of 1-Naphthalen-1-yl-1H-indazole |
---|---|---|---|---|
1st | 2008–2010 | JWH-018, JWH-073 | Naphthoylindole + pentyl chain | Non-bioactive analog |
2nd | 2011–2015 | AM-2201, XLR-11 | Halogenated naphthoylindole/tetramethylcyclopropane | Structural simplification target |
3rd–4th | 2016–Present | MDMB-BINACA, CUMYL-PeGACLONE | Indazole/indole carboxamides, complex substituents | Synthetic intermediate |
Despite its limited intrinsic activity, 1-Naphthalen-1-yl-1H-indazole serves as a pivotal tool for:
Receptor Binding Site Mapping:
Molecular Design Applications:
Table 3: Exemplary Derivatives Leveraging the 1-Naphthalen-1-yl-1H-indazole Core
Derivative Name | Structural Modification | Target/Activity | Significance | |
---|---|---|---|---|
APP-BINACA | N-(1-Amino-1-oxo-3-phenylpropan-2-yl) appendage | CB₁ agonist (High affinity) | Illustrates core’s versatility in SCRA design | |
3-(1-Naphthylsulfonyl)-5-piperazinyl-1H-indazole | N1-Naphthyl + C3-sulfonamide | Serotonin receptor modulator (Research) | Demonstrates tolerance for bulky C3 substituents | |
Pd-coupled 3-Aryl variants | C3-aryl groups via Suzuki coupling | Anticancer screening (HCT-116 cells) | Core’s applicability in metal-catalyzed drug synthesis | [9] |
The compound’s synthetic accessibility—via methods like iodination/Suzuki coupling or diazotization—further cements its utility in combinatorial chemistry [5] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8